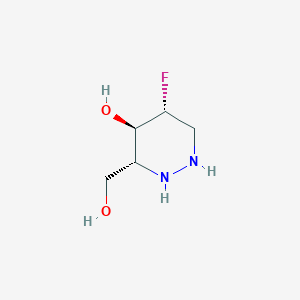

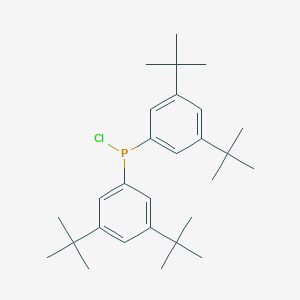

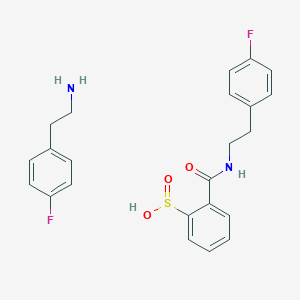

![molecular formula C11H13NO4 B069544 Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate CAS No. 191024-16-5](/img/structure/B69544.png)

Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate

Overview

Description

Synthesis Analysis

The synthesis of ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate and related compounds typically involves complex organic reactions. For example, a novel synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives employs tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines. This method demonstrates significant stereoselectivity, with Z isomers being formed preferentially or exclusively, showcasing the intricate control over the synthesis process and the ability to influence the molecular structure through specific reaction conditions (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate is characterized by its unique benzodioxine ring system. Crystallographic studies of similar compounds provide insights into their structural configurations. For instance, the crystal structure analysis of related compounds reveals the planar geometry of the molecule with slight deviations and the presence of intermolecular hydrogen bonding, which plays a crucial role in the stabilization of the crystal structure (Menati et al., 2020).

Scientific Research Applications

Chemical Synthesis and Reactions

Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate serves as a precursor in the synthesis of a variety of chemical compounds with potential applications in pharmaceuticals and materials science. For instance, it has been utilized in the preparation of antiallergic agents through its conversion into 1,4-dihydropyridines and pyridines, showcasing its versatility in creating bioactive molecules (Görlitzer & Kramer, 2000). Similarly, it has been used in the formation of novel heterocycles for potential anticonvulsant applications, indicating its role in developing new therapeutic agents (Kulandasamy et al., 2010).

Optical and Electronic Materials

The compound has found applications in the design and fabrication of organic photodiodes, illustrating its relevance in electronic and optical materials. A derivative synthesized for this purpose showed remarkable optical properties, which could be leveraged in the manufacturing of organic photodiodes (Elkanzi et al., 2020).

Molecular Structure Analysis

Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate derivatives have been synthesized and characterized to explore their molecular structures, offering insights into their chemical properties and potential applications in drug development and materials science. For example, the crystal structure of a related compound was determined to provide a foundation for its use in various scientific applications, including the development of new materials or pharmaceuticals (Kumar et al., 2018).

Novel Material Synthesis

It has also been involved in the synthesis of new materials with unique physical properties, such as heteropropellanes, indicating its utility in the field of material science and engineering for creating compounds with specific functionalities (Konstantinova et al., 2020).

Mechanism of Action

properties

IUPAC Name |

ethyl 5-amino-2,3-dihydro-1,4-benzodioxine-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-2-14-11(13)7-3-4-8(12)10-9(7)15-5-6-16-10/h3-4H,2,5-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKRRQKWCIYCOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C(=C(C=C1)N)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578554 | |

| Record name | Ethyl 8-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate | |

CAS RN |

191024-16-5 | |

| Record name | Ethyl 8-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

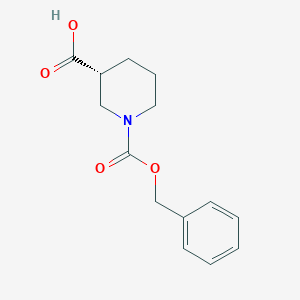

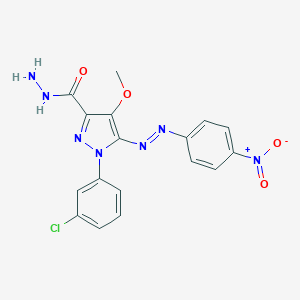

![2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide](/img/structure/B69474.png)

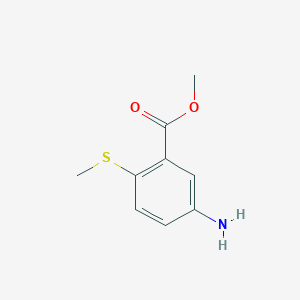

![N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride](/img/structure/B69484.png)

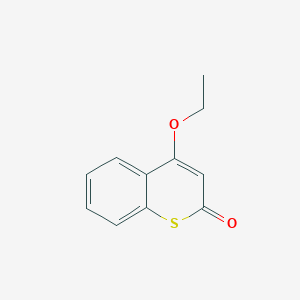

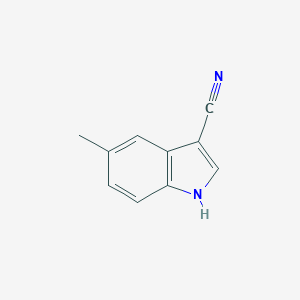

![3-Ethylfuro[3,2-c]pyridine](/img/structure/B69485.png)

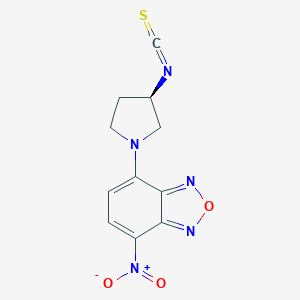

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B69492.png)